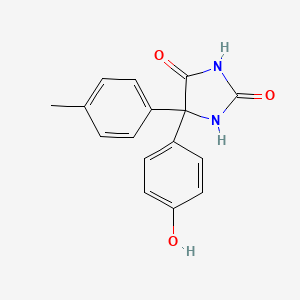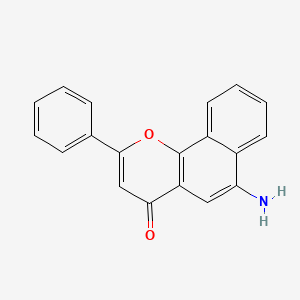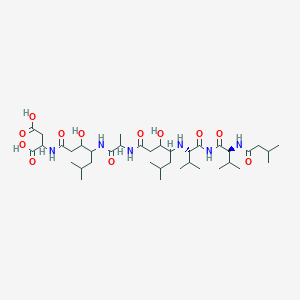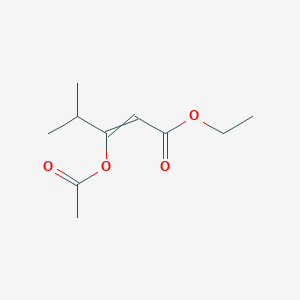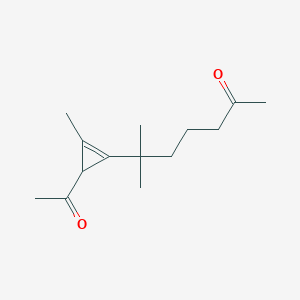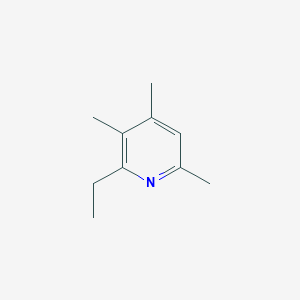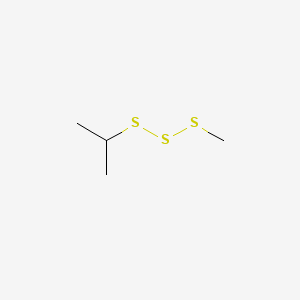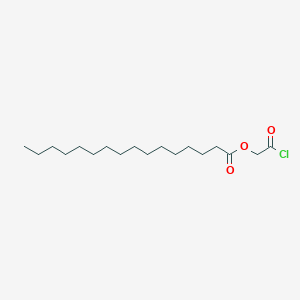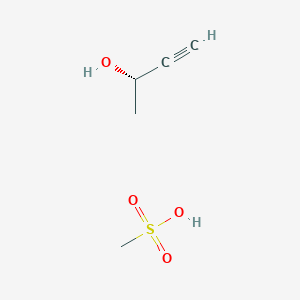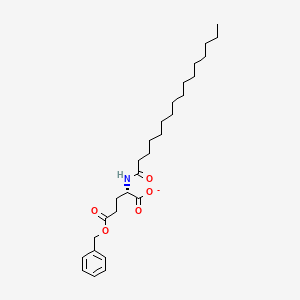
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate is a synthetic organic compound that belongs to the class of esters and amides This compound is characterized by the presence of a benzyloxy group, a hexadecanoylamino group, and an oxopentanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Hexadecanoylamino Group: This step involves the acylation of an amine with hexadecanoic acid or its derivatives.
Formation of the Oxopentanoate Moiety: This can be synthesized through esterification reactions involving pentanoic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors might be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The oxopentanoate moiety can be reduced to form alcohol derivatives.
Substitution: The hexadecanoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: In studies involving lipid metabolism and enzyme interactions.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate may involve interactions with specific enzymes or receptors in biological systems. The benzyloxy group could interact with aromatic binding sites, while the hexadecanoylamino group might mimic fatty acid interactions. The oxopentanoate moiety could be involved in ester hydrolysis or other metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-5-(Benzyloxy)-2-(octadecanoylamino)-5-oxopentanoate: Similar structure with an octadecanoylamino group.
(2S)-5-(Benzyloxy)-2-(dodecanoylamino)-5-oxopentanoate: Similar structure with a dodecanoylamino group.
Uniqueness
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
73793-93-8 |
|---|---|
Molekularformel |
C28H44NO5- |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
(2S)-2-(hexadecanoylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C28H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(30)29-25(28(32)33)21-22-27(31)34-23-24-18-15-14-16-19-24/h14-16,18-19,25H,2-13,17,20-23H2,1H3,(H,29,30)(H,32,33)/p-1/t25-/m0/s1 |
InChI-Schlüssel |
MEELCPOBPPFNDD-VWLOTQADSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
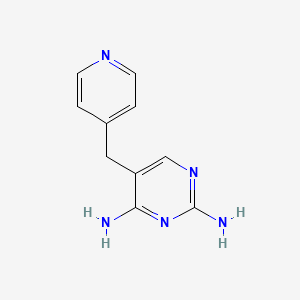
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
